
5-Bromo-2-(piperidin-3-ylmethoxy)pyridine
Overview
Description
Scientific Research Applications
Synthesis and Structure Studies
5-Bromo-2-(piperidin-3-ylmethoxy)pyridine and its derivatives have been a subject of interest in synthesis and structure studies. Notably, a new route to Meldrum’s Acid Derivatives was explored through the synthesis and structural analysis of compounds involving bromo and pyridine groups (Kuhn, Al-Sheikh, & Steimann, 2003). Additionally, the synthesis of compounds like 3-(pyrrolidin-1-yl)piperidine, which is significant in medicinal chemistry, illustrates the importance of such compounds in the development of new chemical entities (Smaliy et al., 2011).
Spectroscopic and Optical Studies
5-Bromo-2-(piperidin-3-ylmethoxy)pyridine has been analyzed using various spectroscopic techniques. Studies involving Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies have provided insights into the structure and properties of these compounds. These studies also include density functional theory (DFT) calculations, exploring vibrational frequencies and chemical shift values, demonstrating the compound's significance in theoretical and computational chemistry (Vural & Kara, 2017).
Biological Activity and Pharmacological Studies
The potential biological activity of derivatives of 5-Bromo-2-(piperidin-3-ylmethoxy)pyridine is evident in various studies. For instance, compounds synthesized with this structure have shown good fungicidal and antiviral activities, highlighting their potential in developing new therapeutic agents (Li et al., 2015). Moreover, the synthesis of derivatives and their effects on learning and memory facilitation in mice suggest potential applications in neuropharmacology (Li Ming-zhu, 2012).
Chemical Modification and Derivative Synthesis
The structural flexibility of 5-Bromo-2-(piperidin-3-ylmethoxy)pyridine allows for various chemical modifications, leading to the synthesis of novel derivatives. These derivatives have been studied for their spectroscopic properties and potential applications in different fields, including material science and pharmacology. The synthesis of pyridine-based derivatives through Suzuki cross-coupling reactions is one such example, showcasing the compound's versatility and applicability in synthetic chemistry (Ahmad et al., 2017).
properties
IUPAC Name |
5-bromo-2-(piperidin-3-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-3-4-11(14-7-10)15-8-9-2-1-5-13-6-9/h3-4,7,9,13H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAGNAGEKNAVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(piperidin-3-ylmethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



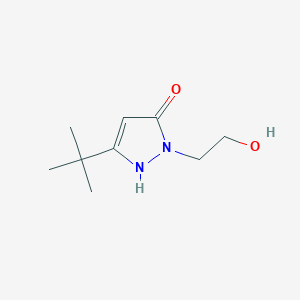

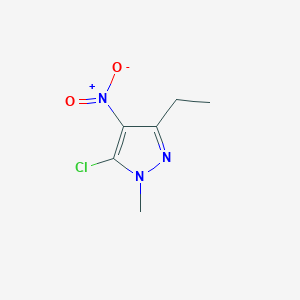
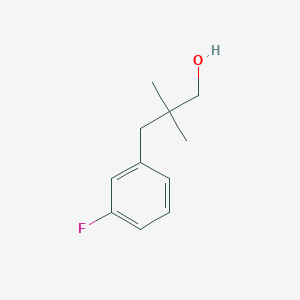
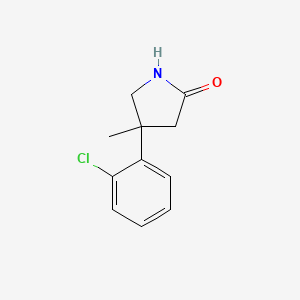

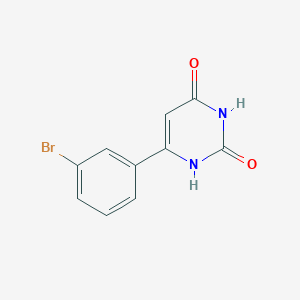

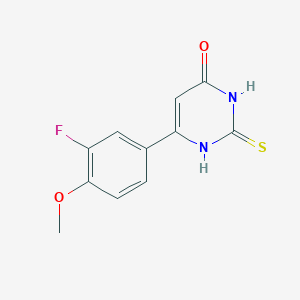
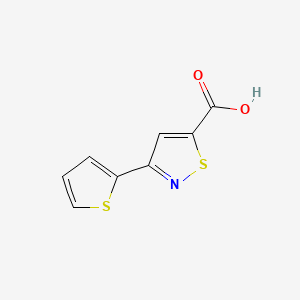


![2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1467056.png)
